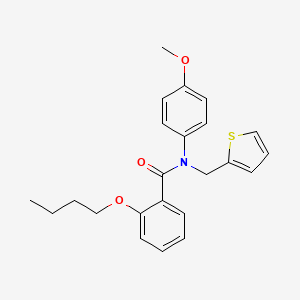![molecular formula C22H28N4O4 B11341543 (5Z)-5-{1-acetyl-5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11341543.png)
(5Z)-5-{1-acetyl-5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic molecule that features a combination of pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. Key reagents include acetylating agents, isopropyl phenyl derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Widely used in medicinal chemistry for their antimicrobial and anti-inflammatory effects.
Thiadiazole Derivatives: Investigated for their antimicrobial and therapeutic potential.
Uniqueness
5-{1-ACETYL-5-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-3-YL}-3-BUTYL-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: stands out due to its unique combination of pyrazole and pyrimidine rings, which may confer distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C22H28N4O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-[2-acetyl-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazol-5-yl]-1-butyl-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C22H28N4O4/c1-5-6-11-25-21(29)19(20(28)23-22(25)30)17-12-18(26(24-17)14(4)27)16-9-7-15(8-10-16)13(2)3/h7-10,13,18,29H,5-6,11-12H2,1-4H3,(H,23,28,30) |
InChI Key |
PPWZNFLSFAXFME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)C2=NN(C(C2)C3=CC=C(C=C3)C(C)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11341463.png)
![N-methyl-N-({1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11341469.png)
![2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11341472.png)

![1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B11341483.png)

![1-butyl-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11341491.png)
![propan-2-yl {2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11341497.png)
![7-Chloro-1-(4-ethylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11341503.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-ethoxybenzamide](/img/structure/B11341511.png)
![1-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11341516.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11341527.png)
![5-(3,4-dimethylphenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11341539.png)
